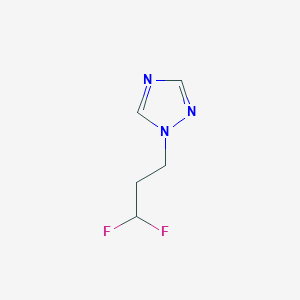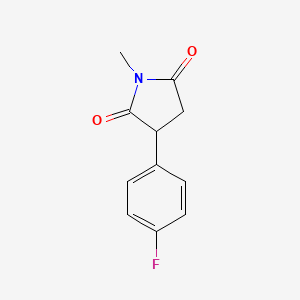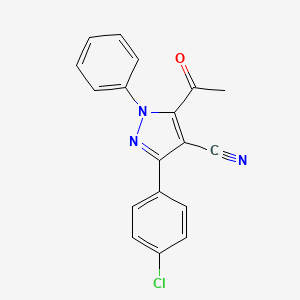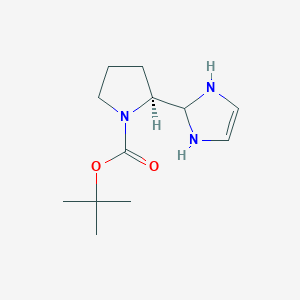
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole is a fluorinated organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 1-(3,3-Difluoropropyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-difluoropropylamine.
Cyclization: The 3,3-difluoropropylamine is then reacted with hydrazine and a suitable carbonyl compound to form the triazole ring.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, with temperatures ranging from room temperature to reflux conditions.
Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated alcohols, while reduction may produce difluorinated amines.
科学的研究の応用
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 1-(3,3-Difluoropropyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial or fungal cell wall synthesis.
類似化合物との比較
1-(3,3-Difluoropropyl)-1H-1,2,4-triazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(3,3-Difluoropropyl)-1H-1,2,3-triazole and 1-(3,3-Difluoropropyl)-1H-1,2,5-triazole.
Uniqueness: The presence of the 1,2,4-triazole ring and the specific positioning of the fluorine atoms confer unique chemical and biological properties to the compound. These properties may include enhanced stability, reactivity, and biological activity compared to other triazole derivatives.
特性
分子式 |
C5H7F2N3 |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
1-(3,3-difluoropropyl)-1,2,4-triazole |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)1-2-10-4-8-3-9-10/h3-5H,1-2H2 |
InChIキー |
MZNQUZBDYBLDSJ-UHFFFAOYSA-N |
正規SMILES |
C1=NN(C=N1)CCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)
![2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12872014.png)


![2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12872033.png)

![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)

![(4AR,6S,7R,8S,8aR)-7,8-bis(benzyloxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12872056.png)
![(6S,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12872063.png)


